molecular formula C27H23N3O3S B2684716 N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 895649-31-7

N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2684716
CAS No.: 895649-31-7
M. Wt: 469.56
InChI Key: DJQUXENCCZBOOW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core substituted with an o-tolyl (2-methylphenyl) group at position 3 and a thioacetamide linkage to a 2,4-dimethylphenyl moiety. This structure combines a fused benzofuran-pyrimidinone system, which is relatively underexplored compared to quinazolinone or thienopyrimidinone analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-12-13-20(18(3)14-16)28-23(31)15-34-27-29-24-19-9-5-7-11-22(19)33-25(24)26(32)30(27)21-10-6-4-8-17(21)2/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQUXENCCZBOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioacetamide Group: This can be achieved through nucleophilic substitution reactions where a thiol group is introduced to the benzofuro[3,2-d]pyrimidine core.

    Attachment of the N-(2,4-dimethylphenyl) Group: This step usually involves amide bond formation, often facilitated by coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may vary, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuro[3,2-d]pyrimidine derivatives.

Biology

Biologically, N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is investigated for its potential as a pharmaceutical agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.

    Receptors: It could bind to receptors, modulating cellular signaling pathways.

The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Benzofuro[3,2-d]pyrimidinone vs. Quinazolinone/Thienopyrimidinone The benzofuropyrimidinone core in the target compound differs from quinazolinone (e.g., ) or thienopyrimidinone (e.g., ) systems. Quinazolinone derivatives (e.g., ) often exhibit antimicrobial activity due to their planar structure and hydrogen-bonding capacity, but the benzofuropyrimidinone’s oxygen atom may alter solubility and target selectivity .

Substituent Effects

Aromatic Substituents The o-tolyl group (2-methylphenyl) at position 3 introduces steric hindrance compared to para-substituted analogs (e.g., ’s sulfamoylphenyl derivatives). This may reduce rotational freedom but improve binding in hydrophobic pockets . The 2,4-dimethylphenyl acetamide moiety contrasts with ’s phenyl, tolyl, and ethylphenyl groups.

Thioacetamide Linkage

  • The thioether (-S-) bridge in the target compound is common in analogs (e.g., ). This linkage improves metabolic stability compared to oxygen analogs and may modulate electronic properties via sulfur’s polarizability .

Physicochemical Properties

Melting Points and Solubility

Compound Type Substituents Melting Point (°C) Yield (%) Notes
Target Compound 2,4-dimethylphenyl, o-tolyl Not reported Predicted low solubility
Quinazolinone (, Comp 8) 4-sulfamoylphenyl, 4-tolyl 315.5 91 High MP due to H-bonding
Thienopyrimidinone () 3-methoxyphenyl, benzyl Not reported Density: 1.35 g/cm³
Pyrimidinyl (, Comp 5.6) 2,3-dichlorophenyl 230 80 Chlorine enhances polarity
  • The target compound’s 2,4-dimethylphenyl and o-tolyl groups likely result in a lower melting point than sulfamoylphenyl derivatives () but higher than aliphatic-substituted analogs (e.g., ’s ethyl/isopropyl derivatives) .

NMR and IR Data

  • The NHCO proton in thioacetamide derivatives typically resonates at δ 10.0–10.1 ppm (e.g., ), consistent across analogs. The target compound’s acetamide NH is expected near δ 10.1 ppm, with shifts influenced by the benzofuropyrimidinone’s deshielding effects .
  • Aromatic protons in o-tolyl and 2,4-dimethylphenyl groups would appear as multiplets between δ 6.8–7.5 ppm, similar to ’s tolyl derivatives .

Biological Activity

N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, with the CAS number 895649-31-7 and molecular formula C27H23N3O3SC_{27}H_{23}N_{3}O_{3}S, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC27H23N3O3S
Molecular Weight469.56 g/mol
StructureChemical Structure

Biological Activity Overview

The compound exhibits promising biological activities, particularly in the fields of oncology and antimicrobial research. Its structural features suggest potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have explored the compound's anti-proliferative effects against several cancer cell lines. The following findings summarize its anticancer properties:

  • Cell Lines Tested : MCF-7 (breast cancer), Caco-2 (colorectal cancer).
  • Mechanism of Action : Induction of apoptosis via the intrinsic mitochondrial pathway was observed. This was evidenced by:
    • Increased expression of pro-apoptotic protein Bax.
    • Decreased expression of anti-apoptotic protein Bcl-2.
    • Upregulation of active caspases (caspase-9 and caspase-3) levels .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells:

  • Compound Concentration : Various concentrations were tested.
  • Results : The compound exhibited an IC50 value indicating effective inhibition of cell proliferation at low micromolar concentrations (exact values to be confirmed from ongoing studies).

Case Study 2: Structure-Activity Relationship

A comparative analysis with other thiazolidinone derivatives revealed that structural modifications significantly affect biological activity. For example:

  • Substituents on the phenyl ring influenced binding affinity to target enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer immunotherapy .

Research Findings

Research into this compound indicates several potential therapeutic applications:

  • Cancer Treatment : Promising results in inducing apoptosis in cancer cells suggest further investigation into its use as a chemotherapeutic agent.
  • Immunomodulation : Potential use in enhancing anti-cancer treatments by inhibiting IDO activity, which may improve immune response against tumors .

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